molecular formula C50H48O4 B033473 Violanthrone-79 CAS No. 85652-50-2

Violanthrone-79

Cat. No.: B033473
CAS No.: 85652-50-2
M. Wt: 712.9 g/mol
InChI Key: LLPQZABTDLOYAL-UHFFFAOYSA-N
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Description

Violanthrone-79 is a polycyclic aromatic hydrocarbon known for its vibrant color and semiconductive properties. It is an n-channel organic semiconductor used in various electronic applications, including interface control of conventional n-type metal diodes . The compound is characterized by its complex molecular structure, which includes multiple aromatic rings and functional groups.

Mechanism of Action

Target of Action

Violanthrone-79 is primarily an n-channel organic semiconductor . It is used in various applications, including as a model compound for studying the behavior of polar heavy hydrocarbons . The primary targets of this compound are the excitonic states of the molecules it interacts with .

Mode of Action

This compound interacts with its targets through exciton dynamics . In solution, a photo-prepared singlet of this compound exhibits a strong ground-state bleach and stimulated emission feature. When sensitized in its triplet state, it exhibits only a narrow and weak ground-state bleach . This can be explained by the triplet state having absorptions in the same region, with a similar oscillator strength, as the ground state molecule .

Biochemical Pathways

The biochemical pathways affected by this compound involve the interplay of excited singlet excitons and pairs of triplet excitons . This interplay has the potential to transform a number of technologies, including solar photovoltaics, photocatalysis, photodynamic therapy, and biological imaging .

Pharmacokinetics

For instance, in solid films, the excited singlet of this compound is found to survive only 100 ps, giving way to a long-lived transient absorption spectrum with characteristics reminiscent of the triplet in solution . This is interpreted in terms of singlet fission in the solid film .

Result of Action

The result of this compound’s action is the generation of long-lived transient absorption spectra . These spectra are characteristic of the triplet state in solution, suggesting that this compound can induce singlet fission in solid films . This property makes this compound a valuable tool in the study of exciton dynamics and the development of technologies that leverage these dynamics .

Action Environment

The action of this compound is influenced by the environment in which it is placed. For example, the exciton dynamics of this compound differ between solution and solid-state environments . Additionally, the aggregation of this compound and other violanthrone derivatives is thought to occur due to π-π stacking . The nature of this compound aggregates in different solvents is a topic of ongoing research .

Biochemical Analysis

Biochemical Properties

Violanthrone-79 plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes involved in metabolic pathways, influencing their activity and stability. For instance, this compound can interact with cytochrome P450 enzymes, affecting their catalytic efficiency and substrate specificity . Additionally, this compound has been shown to bind to certain proteins, altering their conformation and function . These interactions are primarily driven by the compound’s aromatic structure, which facilitates π-π stacking and hydrophobic interactions.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered phosphorylation states and downstream signaling events . Furthermore, this compound has been reported to affect gene expression by interacting with transcription factors and chromatin-modifying enzymes . These changes in gene expression can result in altered cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking . These interactions can lead to enzyme inhibition or activation, depending on the specific target. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites and preventing substrate access . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or oxidative stress . Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical pathways and improve cellular function . At high doses, this compound can exhibit toxic or adverse effects, including oxidative stress, DNA damage, and apoptosis . These threshold effects highlight the importance of dose optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic interactions can influence the overall metabolic profile of cells and tissues, affecting processes such as energy production and detoxification.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can bind to albumin and other plasma proteins, facilitating its distribution in the bloodstream . Additionally, this compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . These transport and distribution dynamics are critical for understanding the bioavailability and pharmacokinetics of this compound.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct this compound to its site of action. The subcellular localization of this compound can impact its activity and function, influencing cellular processes such as gene expression, energy production, and protein synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Violanthrone-79 can be synthesized through a reductive aromatization and functionalization strategy. This involves using low-cost reducing agents such as zinc and sodium dithionite in combination with suitable electrophilic trapping reagents. The process selectively yields violanthrenes functionalized with groups like pivalyloxy, trimethylsiloxy, or methoxy .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reductive aromatization techniques. The process is optimized for high yield and purity, ensuring the compound’s suitability for electronic applications.

Comparison with Similar Compounds

  • Violanthrone-78
  • Isoviolanthrone
  • Vat Violet 1 (C.I. 60010)
  • Vat Blue 18 (C.I. 59815)

Violanthrone-79 stands out for its unique combination of properties, making it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

30,34-dioctoxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22,24,26,28-hexadecaene-12,21-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H48O4/c1-3-5-7-9-11-17-27-53-41-29-39-31-19-13-15-21-35(31)49(51)37-25-23-33-34-24-26-38-44-40(32-20-14-16-22-36(32)50(38)52)30-42(54-28-18-12-10-8-6-4-2)48(46(34)44)47(41)45(33)43(37)39/h13-16,19-26,29-30H,3-12,17-18,27-28H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPQZABTDLOYAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C2C3=C(C=CC4=C3C(=C1)C5=CC=CC=C5C4=O)C6=C7C2=C(C=C8C7=C(C=C6)C(=O)C9=CC=CC=C98)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584562
Record name 16,17-Bis(octyloxy)anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

712.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85652-50-2
Record name 16,17-Bis(octyloxy)anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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